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Abstract

Olumacostat glasaretil (formerly DRM01) was a promising topical drug candidate developed
for the treatment of acne vulgaris. Its novel mechanism of action, the inhibition of acetyl-
coenzyme A carboxylase (ACC), aimed to directly target sebum production, a key factor in the
pathogenesis of acne. This technical guide provides an in-depth review of the clinical trial
history of olumacostat glasaretil, from early phase studies to the pivotal Phase Il trials. It
details the experimental protocols, presents quantitative efficacy and safety data in structured
tables, and visualizes the key signaling pathway and experimental workflows. Despite showing
early promise, the development of olumacostat glasaretil was discontinued after the Phase lll
trials, CLAREOS-1 and CLAREOS-2, failed to meet their co-primary endpoints. This guide
serves as a comprehensive resource for researchers, scientists, and drug development
professionals interested in the clinical development of this compound and the broader field of
acne therapeutics.

Introduction

Acne vulgaris is a multifactorial skin condition characterized by the formation of comedones,
papules, pustules, nodules, and cysts. A central element in its pathophysiology is the
overproduction of sebum by sebaceous glands. Olumacostat glasaretil was designed as a
first-in-class topical agent to address this by inhibiting acetyl-coenzyme A carboxylase (ACC),
the rate-limiting enzyme in de novo fatty acid synthesis, which is a critical process for sebum
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production.[1][2] By reducing sebum production, olumacostat glasaretil was expected to have
a significant impact on the development and severity of acne lesions. This document provides a
detailed chronicle of its journey through clinical trials.

Mechanism of Action and Signaling Pathway

Olumacostat glasaretil is a prodrug that, after topical application, is converted to its active
form, which then inhibits ACC. ACC is a key enzyme in the lipogenesis pathway, responsible for
the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a fundamental building block for
the synthesis of fatty acids, which are major components of sebum. By inhibiting ACC,
olumacostat glasaretil effectively reduces the production of these fatty acids, leading to a
decrease in overall sebum production.[3][4]

Sebocyte

Click to download full resolution via product page
Figure 1: Simplified signaling pathway of ACC in sebocyte lipogenesis.
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The clinical development of olumacostat glasaretil progressed through Phase I, Phase Il, and
Phase Il trials to evaluate its safety, tolerability, and efficacy.

Phase lla Clinical Trial (NCT02431052)

This was a multicenter, randomized, double-blind, vehicle-controlled study designed to assess
the efficacy and safety of olumacostat glasaretil 7.5% gel in patients with moderate to severe
facial acne vulgaris.[5]

o Study Design: Patients were randomized in a 1:1 ratio to receive either olumacostat
glasaretil 7.5% gel or a vehicle gel.[5]

o Treatment Regimen: The assigned treatment was applied twice daily to the face for 12
weeks.[5]

e Inclusion Criteria: Patients with a clinical diagnosis of facial acne vulgaris, including a
minimum of 20 inflammatory and 25 non-inflammatory lesions, and an Investigator's Global
Assessment (IGA) score of 3 (moderate) or 4 (severe) were enrolled.

» Efficacy Endpoints: The primary efficacy endpoints were the absolute change from baseline
in inflammatory and non-inflammatory lesion counts and the proportion of patients with at
least a 2-grade improvement in IGA score at week 12.[5]

o Safety Assessments: Safety and tolerability were monitored throughout the study.
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L. Olumacostat Glasaretil .
Characteristic Vehicle (n=55)
7.5% (n=53)

Mean Age (years) 20.3 21.5
Gender (% Female) 52.8 56.4
Race (% Caucasian) 84.9 85.5
Mean Inflammatory Lesion
29.7 28.6

Count
Mean Non-inflammatory

) 40.9 38.8
Lesion Count
IGA Score of 3 (Moderate) (%)  83.0 81.8
IGA Score of 4 (Severe) (%) 17.0 18.2

Data sourced from the Phase lla publication.[5]

Efficacy Endpoint Olumacostat

. Vehicle p-value
(at Week 12) Glasaretil 7.5%

Mean Percent
Reduction in -63.9% -45.9% 0.0006

Inflammatory Lesions

Mean Percent
Reduction in Non- -48.1% -28.8% 0.0025

inflammatory Lesions

Proportion with >2-
grade IGA 24.5% 7.3% 0.0070

Improvement

Data sourced from the Phase lla publication.[5]

Application-site adverse events were more common in the olumacostat glasaretil group but
were generally mild to moderate in intensity.[5]
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Phase Ilb Clinical Trial (NCT02608454)

This dose-ranging study further evaluated the efficacy and safety of different concentrations
and dosing frequencies of olumacostat glasaretil gel.[3]

Study Design: A randomized, double-blind, vehicle-controlled, dose-ranging trial.

o Treatment Arms: Patients were randomized to one of five arms: olumacostat glasaretil 4%
once daily, 7.5% once daily, 7.5% twice daily, vehicle once daily, or vehicle twice daily.[3]

e Treatment Duration: 12 weeks.[3]
» Patient Population: 420 patients with moderate to severe facial acne vulgaris.[3]

e Primary Efficacy Endpoints: The co-primary endpoints were the absolute change from
baseline in inflammatory and non-inflammatory lesion counts at week 12.[3]

All olumacostat glasaretil treatment groups demonstrated a statistically significant reduction
in both inflammatory and non-inflammatory lesion counts compared to the vehicle groups at
week 12. The most significant improvements were observed in the 7.5% twice-daily group.[3]

Efficacy Endpoint OG 7.5% Twice . .
Combined Vehicle p-value

(at Week 12) Daily
Mean Reduction in
_ -15.0 -10.7 0.001
Inflammatory Lesions
Mean Reduction in
Non-inflammatory -17.5 -9.3 <0.001

Lesions

Data represents the comparison of the 7.5% twice-daily arm to the combined vehicle groups.[3]

Phase Il Clinical Trials: CLAREOS-1 (NCT03028363) &
CLAREOS-2 (NCT03028376)

Two identical, large-scale, pivotal Phase lll trials were conducted to confirm the efficacy and
safety of olumacostat glasaretil for a potential New Drug Application (NDA) submission.[6][7]
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Figure 2: Experimental workflow for the Phase 11l CLAREOS trials.

» Study Design: Two randomized, multi-center, double-blind, parallel-group, vehicle-controlled
trials.[6]
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o Patient Population: A total of 1,503 patients (759 in CLAREOS-1 and 744 in CLAREOS-2)
aged nine years and older with moderate-to-severe acne vulgaris were enrolled across 94
sites in the United States, Canada, and Australia.[6][7]

o Treatment Regimen: Patients were randomized in a 2:1 ratio to receive either olumacostat
glasaretil 5% topical gel or vehicle, applied twice daily for 12 weeks.[5]

e Co-Primary Efficacy Endpoints:
o Absolute change from baseline in inflammatory lesion counts at week 12.[6]
o Absolute change from baseline in non-inflammatory lesion counts at week 12.[6]

o Proportion of patients achieving at least a two-grade improvement from baseline to a final
IGA score of O (clear) or 1 (almost clear) at week 12.[6]

e Long-Term Safety: An open-label extension study, CLARITUDE, was conducted to assess
the long-term safety of olumacostat glasaretil for up to an additional 36 weeks.[7]

The Phase lll trials did not meet their co-primary endpoints. The differences in lesion count
reduction and IGA success rates between the olumacostat glasaretil and vehicle groups were
not statistically significant.[6]

Table 1: Co-Primary Efficacy Endpoint Results for CLAREOS-1

Efficacy Endpoint (at Week Olumacostat Glasaretil 5% .
Vehicle (n=253)

12) (n=506)
Mean Absolute Reduction in
) -14.3 -13.7

Inflammatory Lesions
Mean Absolute Reduction in

. . -14.8 -11.2
Non-inflammatory Lesions
Proportion with >2-grade IGA

19.1% 20.8%

Improvement

Data sourced from press releases.[6]
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Table 2: Co-Primary Efficacy Endpoint Results for CLAREOS-2

Efficacy Endpoint (at Week Olumacostat Glasaretil 5% .
Vehicle (n=248)

12) (n=496)
Mean Absolute Reduction in
_ -16.6 -15.3

Inflammatory Lesions
Mean Absolute Reduction in

) ) -17.8 -17.4
Non-inflammatory Lesions
Proportion with >2-grade IGA

16.3% 11.8%

Improvement

Data sourced from press releases.[6]

Consistent with the Phase Il studies, olumacostat glasaretil was well-tolerated in the Phase I
trials. The majority of adverse events were mild or moderate in severity, and there were no
treatment-related serious adverse events reported.[6][8]

Discontinuation of Development

Following the failure of the Phase Ill pivotal trials to meet their primary efficacy endpoints,
Dermira, Inc. announced the discontinuation of the olumacostat glasaretil development
program in March 2018.[9]

Conclusion

The clinical development of olumacostat glasaretil represents a significant effort to bring a
novel mechanism of action to the topical treatment of acne vulgaris. While the Phase Il studies
showed promising results, the larger and more robust Phase Il trials did not confirm these
efficacy findings, ultimately leading to the termination of the program. This technical guide
provides a comprehensive summary of the clinical trial data and methodologies for
olumacostat glasaretil, serving as a valuable case study for researchers and drug developers
in the field of dermatology. The journey of olumacostat glasaretil underscores the challenges
of translating early-phase clinical success into late-stage confirmation and highlights the
complexities of developing new treatments for common dermatological conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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